molecular formula C10H15N3O4 B3281686 Thymidine, 3'-amino-3'-deoxy- CAS No. 73971-79-6

Thymidine, 3'-amino-3'-deoxy-

Cat. No. B3281686
CAS RN: 73971-79-6
M. Wt: 241.24 g/mol
InChI Key: ADVCGXWUUOVPPB-BWZBUEFSSA-N
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Description

“Thymidine, 3’-amino-3’-deoxy-” is a nucleoside analog that has been shown to inhibit the growth of some viruses by being incorporated into new viral DNA . It is a modified version of thymidine, a pyrimidine deoxynucleoside which is a component of DNA . The modification involves the addition of an amino group and a sulfur atom .


Synthesis Analysis

The synthesis of “Thymidine, 3’-amino-3’-deoxy-” involves the creation of an activated monomer that can copy adenosine residues in nucleic acid templates rapidly without a polymerase . The sulfur atom substitution enhances the rate of template copying by 5-fold compared with the 3’-amino-3’-deoxy-T monomer .


Molecular Structure Analysis

The molecular structure of “Thymidine, 3’-amino-3’-deoxy-” is similar to that of thymidine, but with an additional amino group and a sulfur atom . This modification enhances the rate of template copying in nucleic acid templates .


Chemical Reactions Analysis

The chemical reactions involving “Thymidine, 3’-amino-3’-deoxy-” primarily involve its incorporation into new viral DNA, inhibiting the growth of some viruses . The sulfur atom substitution enhances the rate of template copying by 5-fold compared with the 3’-amino-3’-deoxy-T monomer .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Thymidine, 3’-amino-3’-deoxy-” are similar to those of thymidine, but with an additional amino group and a sulfur atom . This modification enhances the rate of template copying in nucleic acid templates .

Mechanism of Action

The mechanism of action of “Thymidine, 3’-amino-3’-deoxy-” involves its incorporation into new viral DNA, thereby inhibiting the growth of some viruses . The sulfur atom substitution enhances the rate of template copying by 5-fold compared with the 3’-amino-3’-deoxy-T monomer .

Safety and Hazards

As with any chemical, appropriate safety measures should be taken when handling “Thymidine, 3’-amino-3’-deoxy-”. This includes using personal protective equipment as required, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The future directions for the study and use of “Thymidine, 3’-amino-3’-deoxy-” could involve further exploration of its potential as an antiviral agent . Additionally, its enhanced rate of template copying in nucleic acid templates could be further investigated for potential applications .

properties

IUPAC Name

1-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVCGXWUUOVPPB-BWZBUEFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thymidine, 3'-amino-3'-deoxy-
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